

Technical Guide: Spectroscopic Characterization of 4-Nitroanisole

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Compound of Interest

Compound Name:	4-Nitroanisole
CAS No.:	91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)
Cat. No.:	B7767831

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Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) represents a prototypical "push-pull" aromatic system, featuring a strong electron-donating methoxy group para to a strong electron-withdrawing nitro group.[1] This electronic structure creates a significant dipole moment and distinct spectroscopic signatures that are widely used as benchmarks in solvatochromic studies and organic synthesis.[1]

This guide provides a definitive reference for the spectroscopic identification of **4-Nitroanisole**. It synthesizes high-fidelity data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by mechanistic explanations of the electronic origins of these signals.

Molecular Structure & Electronic Properties[1]

The spectroscopic behavior of **4-Nitroanisole** is governed by the resonance interaction between the electron-donating methoxy group (effect) and the electron-withdrawing nitro group (effect). This conjugation results in a polarized -system, which significantly influences chemical shifts and absorption maxima.[1]

Electronic Resonance Visualization

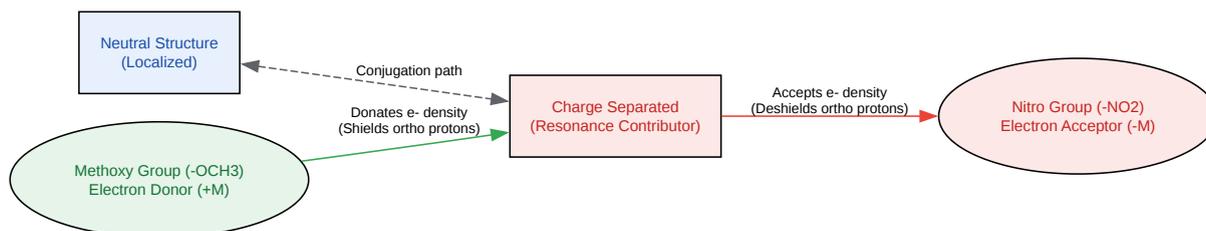


Figure 1: Electronic 'Push-Pull' System Influencing Spectroscopy

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Nuclear Magnetic Resonance (NMR) Spectroscopy[2] Proton NMR (¹H NMR)

The

¹H NMR spectrum of **4-Nitroanisole** in deuterated chloroform (CDCl₃)

) exhibits a classic AA'BB' (or AA'XX') symmetry pattern in the aromatic region, characteristic of para-disubstituted benzenes with differing substituents.

- Solvent: CDCl₃

(Reference: TMS at 0.00 ppm)

- Frequency: 300-400 MHz (Typical)

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant ()	Assignment	Electronic Origin
8.20 - 8.25	Doublet (d)	2H	Hz	Ar-H (ortho to NO)	Deshielded by inductive/mesomeric electron withdrawal of NO
6.95 - 7.00	Doublet (d)	2H	Hz	Ar-H (ortho to OMe)	Shielded by mesomeric electron donation from Oxygen lone pair.
3.90 - 3.95	Singlet (s)	3H	-	-OCH	Deshielded by electronegative Oxygen; characteristic methoxy position.[1]

Carbon-13 NMR (¹³C NMR)

The

¹³C spectrum displays five distinct signals: two quaternary carbons (ipso) and two sets of equivalent aromatic carbons, plus the methoxy carbon.[1]

- Solvent: CDCl₃

(Triplet centered at 77.16 ppm)

Chemical Shift (, ppm)	Carbon Type	Assignment
164.1	Quaternary (C)	C-O (Ipso to OMe)
141.6	Quaternary (C)	C-N (Ipso to NO)
125.9	Methine (CH)	C-H (Ortho to NO)
114.0	Methine (CH)	C-H (Ortho to OMe)
55.9	Methyl (CH)	-OCH



Expert Insight: The large chemical shift difference between the two ipso carbons (164.1 vs 141.6 ppm) confirms the strong polarization of the aromatic ring.[1] The signal at 164.1 ppm is significantly downfield due to the direct attachment of the electronegative oxygen atom.[1]

Infrared (IR) Spectroscopy[3]

The IR spectrum is dominated by the strong stretching vibrations of the nitro and ether functional groups.[1]

- Method: KBr Pellet or ATR (Attenuated Total Reflectance)
- Phase: Solid

Wavenumber (, cm)	Intensity	Vibrational Mode
3110 - 3080	Weak	Aromatic C-H Stretch
2850 - 2950	Weak	Aliphatic C-H Stretch (Methoxy)
1590 - 1610	Medium	Aromatic C=C Ring Stretch
1500 - 1530	Strong	NO Asymmetric Stretch
1300 - 1350	Strong	NO Symmetric Stretch
1260 - 1270	Strong	C-O-C Asymmetric Stretch (Aryl Ether)
1020 - 1040	Strong	C-O-C Symmetric Stretch
850 - 860	Strong	C-H Out-of-Plane Bending (Para-substitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy[4]

4-Nitroanisole is a solvatochromic probe; its absorption maximum (

) shifts depending on the solvent polarity, although less dramatically than 4-nitroaniline.

- Transition:

(Intramolecular Charge Transfer)

Solvent	(nm)	Molar Absorptivity (, M cm)
Methanol	302 - 307	~10,500 - 11,500
Ethanol	304	~11,000
Cyclohexane	292	~9,800
Acetonitrile	305	~12,000

“

Note: The bathochromic shift (red shift) observed in polar solvents (Methanol vs. Cyclohexane) stabilizes the more polar excited state of the molecule, lowering the energy gap for the transition.

”

Experimental Protocol: Sample Preparation

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized workflow for spectroscopic analysis.

Workflow Diagram

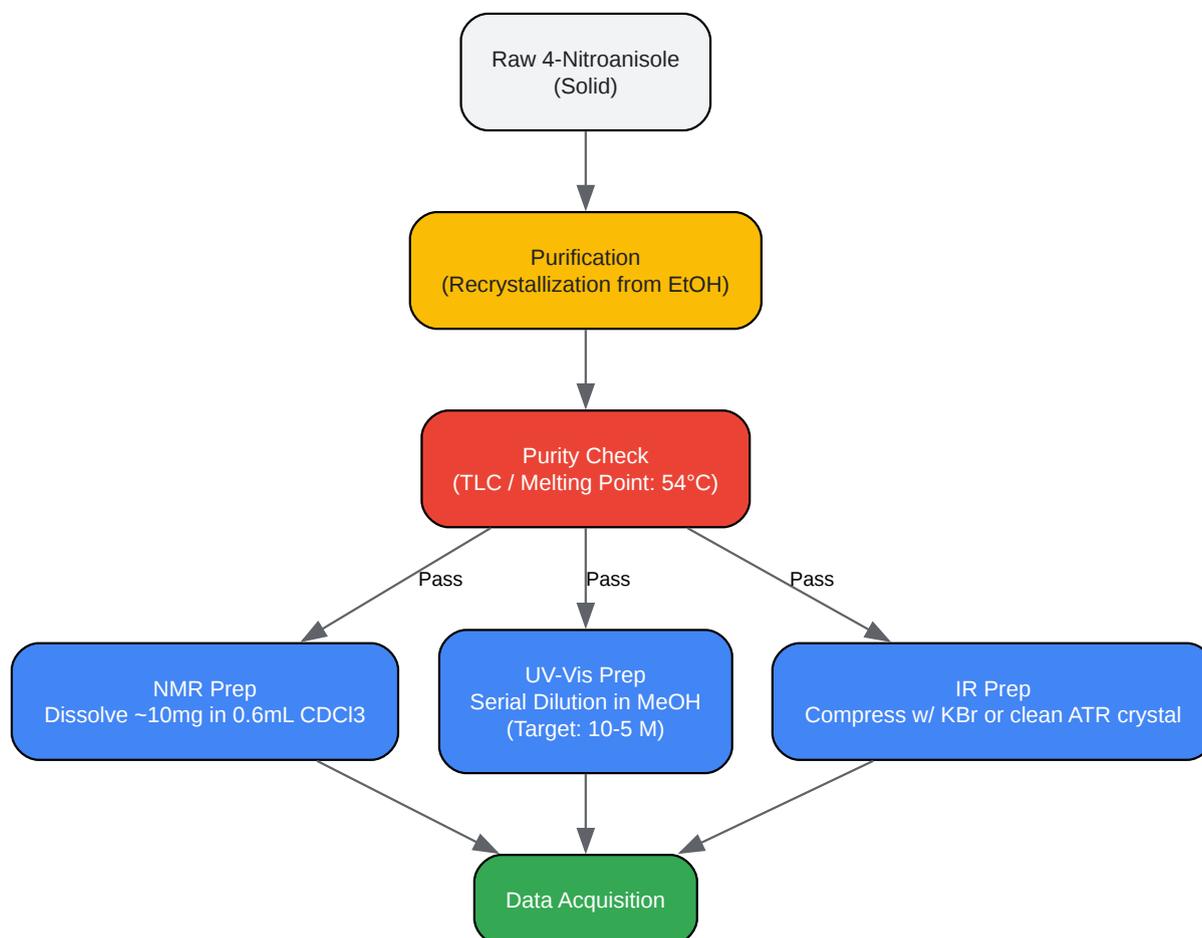


Figure 2: Standard Operating Procedure for Spectroscopic Analysis

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Detailed Steps

- Purification: If the melting point deviates from 54°C, recrystallize the sample from Ethanol/Water (1:1) to remove isomers (e.g., ortho-nitroanisole) or hydrolysis products (4-nitrophenol).[1]
- NMR Sample: Dissolve 5-10 mg of purified solid in 0.6 mL of CDCl₃ (99.8% D). Filter through a cotton plug if any turbidity remains.[1]

- UV-Vis Dilution: Prepare a stock solution of 1 mM in Methanol. Dilute 1:100 to achieve a final concentration of ~10

M (Absorbance should be between 0.2 and 1.0 AU).[1]

References

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